molecular formula C19H19N3O3S B12944787 1-(3,4-dihydroxyphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(3,4-dihydroxyphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12944787
M. Wt: 369.4 g/mol
InChI Key: NBEOGSYAHBRNRD-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that features a combination of phenolic, triazole, and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Coupling with the Phenolic Compound: The final step involves coupling the triazole-thioether intermediate with a 3,4-dihydroxyphenyl derivative under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)-2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modulate.

    Pathways Involved: The compound may influence biochemical pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

    1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanone: Similar structure but with a simpler thioether group.

    1-(3,4-Dihydroxyphenyl)-2-(phenylthio)ethanone: Similar structure but with a phenylthio group instead of the triazole-thioether group.

Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is unique due to the presence of the triazole-thioether moiety, which can impart distinct chemical and biological properties compared to simpler thioether derivatives.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C19H19N3O3S/c1-3-22-18(14-6-4-5-12(2)9-14)20-21-19(22)26-11-17(25)13-7-8-15(23)16(24)10-13/h4-10,23-24H,3,11H2,1-2H3

InChI Key

NBEOGSYAHBRNRD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)O)O)C3=CC=CC(=C3)C

Origin of Product

United States

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